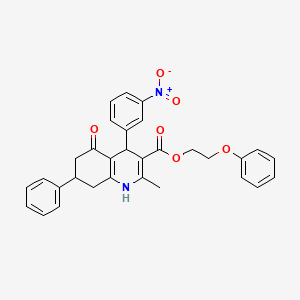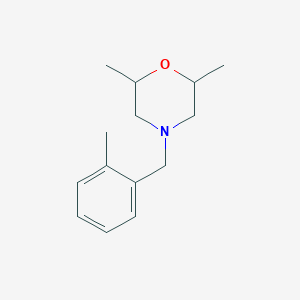![molecular formula C13H16N2O4 B5161618 methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate, also known as MDPK, is a chemical compound that belongs to the family of cathinones. It is a synthetic stimulant drug that has gained popularity in recent years due to its potent effects on the central nervous system. MDPK is known for its ability to increase energy levels, induce euphoria, and enhance cognitive function.
Mecanismo De Acción
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate acts as a monoamine transporter inhibitor, increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It also acts as a releasing agent, causing the release of these neurotransmitters from their storage vesicles. This results in increased stimulation of the central nervous system, leading to the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, as well as causing vasoconstriction. It also increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased energy levels, mood elevation, and cognitive enhancement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has a number of advantages and limitations for use in lab experiments. It is a potent stimulant with well-defined effects on the central nervous system, making it useful for studying the effects of neurotransmitter release and uptake. However, its potential for abuse and toxicity make it unsuitable for use in human studies.
Direcciones Futuras
There are a number of future directions for research on methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, with studies focusing on its effects on memory and learning. Finally, there is a need for further research into the potential long-term effects of this compound use, as well as its potential for abuse and addiction.
Métodos De Síntesis
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate can be synthesized using a variety of methods, including the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylglycine methyl ester in the presence of a strong base. The resulting product is then reduced using lithium aluminum hydride to yield this compound. Another method involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with N,N-dimethylformamide dimethyl acetal in the presence of a strong base, followed by reduction with sodium borohydride.
Aplicaciones Científicas De Investigación
Methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and cognitive enhancing effects in animal models. This compound has also been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 3-[2-(dimethylcarbamoyl)anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-15(2)13(18)9-6-4-5-7-10(9)14-11(16)8-12(17)19-3/h4-7H,8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYXQUAIWFHIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NC(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
![5-(2-methyl-5-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![3-(6-methyl-7H-imidazo[2,1-b][1,3]thiazol-4-ium-7-yl)-1-propanesulfonate](/img/structure/B5161553.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B5161564.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![9-methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B5161586.png)
![4-{[(2-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5161589.png)

![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)

